5-Bromo-1-(4-methoxy-benzenesulfonyl)-1H-pyrrole-3-carbaldehyde 5-Bromo-1-(4-methoxy-benzenesulfonyl)-1H-pyrrole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 881673-71-8
VCID: VC11742999
InChI: InChI=1S/C12H10BrNO4S/c1-18-10-2-4-11(5-3-10)19(16,17)14-7-9(8-15)6-12(14)13/h2-8H,1H3
SMILES: COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)C=O
Molecular Formula: C12H10BrNO4S
Molecular Weight: 344.18 g/mol

5-Bromo-1-(4-methoxy-benzenesulfonyl)-1H-pyrrole-3-carbaldehyde

CAS No.: 881673-71-8

Cat. No.: VC11742999

Molecular Formula: C12H10BrNO4S

Molecular Weight: 344.18 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1-(4-methoxy-benzenesulfonyl)-1H-pyrrole-3-carbaldehyde - 881673-71-8

Specification

CAS No. 881673-71-8
Molecular Formula C12H10BrNO4S
Molecular Weight 344.18 g/mol
IUPAC Name 5-bromo-1-(4-methoxyphenyl)sulfonylpyrrole-3-carbaldehyde
Standard InChI InChI=1S/C12H10BrNO4S/c1-18-10-2-4-11(5-3-10)19(16,17)14-7-9(8-15)6-12(14)13/h2-8H,1H3
Standard InChI Key ZKLNMQNNGBQTEW-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)C=O
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)C=O

Introduction

Structural and Molecular Characterization

The compound’s IUPAC name, 5-bromo-1-(4-methoxyphenyl)sulfonylpyrrole-3-carbaldehyde, reflects its substitution pattern. The pyrrole ring is functionalized at the 1-position with a 4-methoxybenzenesulfonyl group, at the 3-position with an aldehyde group, and at the 5-position with bromine. Key structural identifiers include:

  • SMILES: COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)C=O

  • InChIKey: ZKLNMQNNGBQTEW-UHFFFAOYSA-N

  • Canonical SMILES: COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)C=O.

X-ray crystallography data for analogous compounds, such as 4-bromo-2-formyl-1-tosyl-1H-pyrrole, reveal orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters a = 4.84 Å, b = 13.91 Å, and c = 18.55 Å. These studies highlight intermolecular interactions, including C–H···O and π-stacking, which stabilize the crystal lattice .

Synthesis and Reaction Pathways

Synthesis of this compound typically involves sequential functionalization of the pyrrole ring. A representative pathway includes:

  • Sulfonylation: Reaction of 5-bromo-1H-pyrrole-3-carbaldehyde with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine.

  • Bromination: Introduction of bromine using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at low temperatures (-78°C to 5°C) .

  • Aldehyde Introduction: Oxidation or formylation reactions to install the aldehyde group at the 3-position.

Example Protocol:

To a solution of methyl 4-methyl-1H-pyrrole-3-carboxylate in THF, NBS and pyridine are added at -78°C. After stirring, the mixture is warmed to 5°C for 18 hours, followed by purification via silica gel chromatography to yield the brominated intermediate .

Physicochemical Properties

The compound’s properties are shaped by its functional groups:

PropertyValue/Description
Molecular Weight344.18 g/mol
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)
StabilitySensitive to strong acids/bases; store at 2–8°C
Spectral Data (IR)ν(C=O) ~1700 cm⁻¹, ν(SO₂) ~1350–1150 cm⁻¹

The methoxy group enhances solubility in organic solvents, while the sulfonyl group contributes to thermal stability. The aldehyde moiety enables further derivatization via condensation or nucleophilic addition .

Biological and Pharmacological Applications

Pyrrole derivatives are renowned for their bioactivity:

  • Antimicrobial Activity: The bromine atom enhances electrophilicity, facilitating interactions with microbial enzymes.

  • Anticancer Potential: Sulfonamide groups inhibit carbonic anhydrases, a target in cancer therapy .

  • PAD4 Inhibition: Structural analogs demonstrate selectivity for peptidylarginine deiminase 4 (PAD4), a therapeutic target in rheumatoid arthritis and cancer .

Mechanistic Insight:

In PAD4 inhibition, the sulfonyl group binds to the enzyme’s active site, while the aldehyde may form reversible Schiff bases with lysine residues, disrupting substrate recognition .

Comparative Analysis with Related Compounds

The compound’s derivatives exhibit varied properties based on substituents:

Compound NameMolecular FormulaKey Differences
Methyl 5-bromo-1-(4-methoxybenzenesulfonyl)-1H-pyrrole-3-carboxylateC₁₃H₁₂BrNO₅SEster (-COOCH₃) vs. aldehyde (-CHO)
5-Bromo-4-methyl-1H-pyrrole-3-carboxylateC₆H₆BrNO₂Lacks sulfonyl and methoxy groups

The ester derivative (CAS 881673-70-7) shows reduced reactivity compared to the aldehyde, making it more stable but less versatile in synthesis .

Industrial and Research Utility

  • Chemical Synthesis: The aldehyde group serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures.

  • Materials Science: Pyrrole derivatives are precursors to conductive polymers and organic semiconductors.

  • Drug Discovery: Used in high-throughput screening libraries for target identification .

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